Demonstrated Inactivity at Melatonin MT₁ and MT₂ Receptors vs. Active Probe UCSF4226 – Direct Head-to-Head Comparison
In a head-to-head cAMP inhibition assay using HEK cells transiently expressing human MT₁ or MT₂ receptors, the target compound (Z3670677764, SML2754) exhibited no measurable functional activity at either receptor subtype (pEC₅₀ < 4.5; corresponding to an EC₅₀ > ~30 µM). In direct contrast, the active comparator UCSF4226 (ZINC128734226, SML2753) displayed hMT₁ pEC₅₀ = 6.8 ± 0.2 (Emax 79 ± 3%) and hMT₂ pEC₅₀ = 8.2 ± 0.1 (Emax 89 ± 3%) [1]. This represents a >200-fold activity differential, validating the target compound exclusively as a matched inactive control, not as a receptor ligand.
| Evidence Dimension | Functional cAMP inhibition potency at human melatonin receptors (hMT₁ and hMT₂) |
|---|---|
| Target Compound Data | hMT₁ pEC₅₀ < 4.5 (n=3); hMT₂ pEC₅₀ < 4.5 (n=3) |
| Comparator Or Baseline | UCSF4226 (ZINC128734226, SML2753): hMT₁ pEC₅₀ = 6.8 ± 0.2 (n=4); hMT₂ pEC₅₀ = 8.2 ± 0.1 (n=4) |
| Quantified Difference | >200-fold lower potency at hMT₂; >200-fold lower potency at hMT₁. Activity at both receptors is below the assay detection limit. |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production in HEK cells transiently expressing hMT₁ or hMT₂; compounds tested up to 30 µM; n=3-4 biologically independent experiments in triplicate (Stein et al. 2020, Extended Data Table 4). |
Why This Matters
This is the sole published functional characterization of the compound, providing an evidence-based justification for its procurement as a negative control in any experiment investigating MT₁/MT₂ receptor pharmacology.
- [1] Stein RM, Kang HJ, McCorvy JD, et al. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. 2020;579(7800):609-614. Extended Data Table 4 (PMC7134359). Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC7134359/table/T4/ View Source
